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Compound of Interest

Compound Name: 2-Methylveratraldehyde

Cat. No.: B1611477

This document serves as an in-depth technical guide on the physical and chemical properties
of 2-Methylveratraldehyde (also known as 2,3-dimethoxy-6-methylbenzaldehyde). It is
designed for researchers, medicinal chemists, and drug development professionals who
require a detailed understanding of this versatile aromatic aldehyde for applications in organic
synthesis and materials science. This guide goes beyond a simple recitation of data, providing
expert insights into the causality behind its properties and practical, field-tested protocols for its
analysis.

Core Molecular Profile and Physicochemical
Properties

2-Methylveratraldehyde is a substituted benzaldehyde characterized by the presence of an
aldehyde group, two adjacent methoxy groups, and a methyl group on the aromatic ring. This
specific arrangement of electron-donating groups (methoxy and methyl) and an electron-
withdrawing group (aldehyde) imparts a unique electronic and steric profile, which dictates its
reactivity and physical behavior. The ortho-methyl group, in particular, introduces significant
steric hindrance around the aldehyde, a critical factor to consider in synthetic planning.

Table 1. Key Physicochemical Properties of 2-Methylveratraldehyde
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Property Value Source(s)
Molecular Formula C10H1203
Molecular Weight 180.20 g/mol
CAS Number 57053-03-9
Off-white to light yellow
Appearance . .
crystalline solid
Melting Point 69-71 °C
- _ 285.6 + 20.0 °C (at 760
Boiling Point
mmHg)
Density 1.124 + 0.06 g/cm3 (Predicted)
Soluble in ethanol, chloroform,
Solubility and ethyl acetate. Sparingly

soluble in water.

The structural arrangement of its functional groups is visualized below.

Caption: Molecular structure of 2-Methylveratraldehyde.

Analytical Characterization: Protocols and

Interpretation

Accurate characterization is the bedrock of reliable research. The following section details

standard analytical protocols and provides expert interpretation of the expected results,

ensuring a self-validating system for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

* 'H NMR Analysis: The proton NMR spectrum provides a clear fingerprint. Key expected

signals include:
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o A singlet for the aldehyde proton (CHO) at 6 9.5-10.5 ppm. Its downfield shift is
characteristic of deshielding by the carbonyl group.

o Two distinct singlets for the methoxy protons (OCHs) around & 3.8-4.0 ppm.
o Asinglet for the methyl protons (CHs) at 6 2.3-2.6 ppm.

o Two doublets in the aromatic region (& 6.8-7.5 ppm) corresponding to the two aromatic
protons, showing ortho-coupling.

e 13C NMR Analysis: The carbon spectrum complements the proton data:

o

The aldehyde carbonyl carbon (C=0) will appear significantly downfield, around & 190-195
ppm.

o

Aromatic carbons attached to oxygen will be in the & 140-160 ppm range.

[¢]

Other aromatic carbons will be found between 6 110-135 ppm.

o

The two methoxy carbons (OCHs) will be sharp signals around & 55-62 ppm.
o The methyl carbon (CHs) will be upfield, typically & 15-20 ppm.
Experimental Protocol: NMR Analysis

o Preparation: Dissolve 10-15 mg of 2-Methylveratraldehyde in ~0.7 mL of deuterated
chloroform (CDCIs). Causality: CDClIs is an excellent solvent for this compound and provides
a clean spectral window.

o Standardization: Add a trace amount of tetramethylsilane (TMS) as an internal reference (&
0.00 ppm).

e Acquisition: Acquire *H and 3C spectra on a 400 MHz or higher spectrometer. Standard
acquisition parameters are generally sufficient.

 Verification: The resulting spectra should be cross-referenced with the expected chemical
shifts and integration ratios to confirm structural integrity and purity.
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Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional
groups.

e Interpretation:

o A strong, sharp absorption peak between 1680-1700 cm~1 is the most diagnostic signal,
corresponding to the C=0 (carbonyl) stretch of the aromatic aldehyde.

o Weak bands around 2820 cm~t and 2720 cm~! are characteristic of the C-H stretch of the
aldehyde group.

o Strong C-O stretching bands for the methoxy groups will be visible in the 1200-1275 cm~?
region.

o C-H stretching from the methyl and methoxy groups will appear just below 3000 cm~1.

Chromatographic Purity Assessment

Gas Chromatography (GC) is the preferred method for determining the purity of 2-
Methylveratraldehyde due to its volatility and thermal stability.

Experimental Protocol: GC Purity Analysis
o Sample Preparation: Prepare a stock solution of ~1 mg/mL in high-purity ethyl acetate.

 Instrumentation: Utilize a GC system equipped with a Flame lonization Detector (FID) and a
medium-polarity capillary column (e.g., DB-5 or equivalent).

e Method Parameters:
o Injector Temperature: 250 °C
o Detector Temperature: 300 °C

o Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and
hold for 5 minutes. Causality: This temperature program ensures good separation from
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potential starting materials or byproducts.

» Data Analysis: Purity is calculated based on the area percent of the main peak relative to the
total integrated peak area. A pure sample should exhibit a single major peak.

1. Sample Preparation 2. GC Injection & Separation 3. Detection & Analysis

Dissolve sample

. . Separate on DB-5 Column . o .
(1 mg/mL in Ethyl Acetate) Inject 1 pL into GC (Temp. Program) j (Detect with FID)—»Emegrate Peak Areas)—b(ca\culate % Purity

Click to download full resolution via product page

¢ To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-
Methylveratraldehyde for Advanced Research Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1611477#physical-and-chemical-
properties-of-2-methylveratraldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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